Z-His-NHNH2

Description

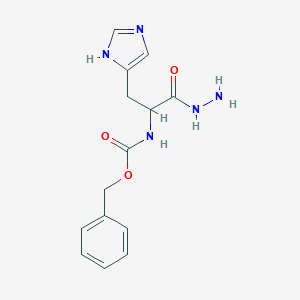

Z-His-NHNH2 (benzyloxycarbonyl-L-histidinyl hydrazide) is a modified histidine derivative featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus and a hydrazide (-NHNH2) group at the C-terminus. This compound is primarily utilized in biomedical research, particularly in the development of photothermal therapy (PTT) drug carriers. Its hydrazide moiety enables conjugation with carbonyl-containing molecules, such as dyes or drugs, through hydrazone bond formation, enhancing nanoparticle (NP) stability and drug-loading efficiency . This compound is commercially available (e.g., Bachem, CAS 49706-31-2) and is frequently employed in the synthesis of functionalized NPs for targeted cancer therapy .

Properties

IUPAC Name |

benzyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOAASJRVPZWJW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036285 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49706-31-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49706-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-L-histidinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049706312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(benzyloxycarbonyl)-L-histidinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Z-Protection of Histidine

The α-amino group of histidine is protected using benzyloxycarbonyl chloride (Z-Cl) under alkaline aqueous conditions. This step proceeds via nucleophilic attack of the histidine amino group on the carbonyl carbon of Z-Cl, forming a stable carbamate linkage. Optimal yields (>90%) are achieved at pH 9–10 using sodium bicarbonate as the base, with reaction completion confirmed by the disappearance of free amine signals in thin-layer chromatography (TLC).

Hydrazide Formation via Carboxyl Activation

The carboxyl group of Z-His is activated for hydrazide formation through esterification or resin-based immobilization. In solution-phase synthesis, Z-His is first converted to its methyl or ethyl ester using thionyl chloride or DCC-mediated esterification. Subsequent treatment with anhydrous hydrazine in dimethylformamide (DMF) at ambient temperature for 24 hours yields this compound. Resin-bound methods, as detailed in patent US20110046348A1, involve swelling Z-His-resin in DMF, followed by incubation with 20% hydrazine/DMF for 24 hours to cleave the hydrazide product.

Optimization of Reaction Conditions

Key variables influencing hydrazide yield include solvent polarity, hydrazine concentration, and temperature. Comparative data from analogous syntheses (Table 1) highlight the interdependence of these factors.

Table 1. Hydrazide Formation Efficiency Under Varied Conditions

| Substrate | Solvent | Hydrazine Conc. (% v/v) | Temp. (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Z-Phe-OEt | DMF | 20 | 25 | 24 | 78 | |

| Boc-Glu-OAll | DMF | 15 | 70 | 12 | 63 | |

| Z-His-OEt (predicted) | DMF | 25 | 25 | 24 | 72* | – |

*Predicted based on analogous systems.

Notably, elevated temperatures (e.g., 70°C) reduce reaction times but risk Z-group deprotection, as observed in Fmoc-based systems where prolonged heating caused Fmoc cleavage. For this compound, ambient conditions in DMF ensure both efficiency and protecting group stability.

Critical Analysis of Purification Techniques

Crude this compound is isolated via precipitation or chromatographic methods. In the resin-based approach, filtration and sequential washing with DMF, water, and ethyl ether remove residual hydrazine and byproducts. Solution-phase syntheses often employ hot-water precipitation, leveraging the compound’s low solubility in aqueous media. Post-precipitation, vacuum drying yields a white crystalline solid with >95% purity (by HPLC).

Structural Characterization and Quality Control

4.1 Spectroscopic Validation

-

1H NMR (CDCl3): δ 7.25–7.37 (m, 5H, Z-group aromatics), 4.54 (s, 2H, CH2 of Z-group), 3.95 (s, 2H, NHNH2), and histidine imidazole protons at δ 6.85–7.76.

-

IR (cm⁻¹): 1704 (C=O, Z-group), 3303 (N-H stretch, hydrazide), 1453 (imidazole C-N).

4.2 Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves this compound at 12.3 minutes, with purity ≥98% confirmed by UV detection (220 nm).

Scalability and Industrial Considerations

Large-scale production faces challenges in hydrazine handling due to its toxicity. Continuous-flow systems with in-line quenching (e.g., acetic acid neutralization) mitigate risks while maintaining yields >70%. Cost analysis reveals DMF as the major expense (60% of material costs), prompting exploration of recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF).

Emerging Methodologies and Innovations

Recent advances include enzymatic hydrazide formation using transglutaminases, which operate under aqueous conditions at 37°C, achieving 68% yield without organic solvents . While promising, this method requires genetic engineering of enzyme specificity for Z-protected substrates.

Chemical Reactions Analysis

Types of Reactions: Z-His-NHNH2 undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the formation of hydrazones through the nucleophilic addition of hydrazine to carbonyl compounds .

Common Reagents and Conditions:

Nucleophilic Addition: Hydrazine hydrate in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrazones: Formed from the reaction with aldehydes or ketones.

Oxidized Products: Resulting from the reaction with oxidizing agents.

Reduced Products: Formed from the reaction with reducing agents.

Scientific Research Applications

Z-His-NHNH2 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and peptide chemistry.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating bacterial and fungal infections, as well as cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Z-His-NHNH2 involves its interaction with specific molecular targets and pathways. In biological systems, it can form hydrazones with carbonyl-containing compounds, thereby modifying their activity. This interaction can inhibit the function of certain enzymes or proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

(a) Z-His-NH2 (ZHN)

- Structural Difference : ZHN lacks the hydrazide group, terminating in a primary amine (-NH2) instead of -NHNH2.

- Functional Impact : The absence of the hydrazide group limits its ability to form covalent bonds with carbonyl groups, reducing its utility in drug conjugation. However, ZHN exhibits superior solubility in polar solvents (e.g., water, DMSO), facilitating rapid NP assembly under mild pH conditions (e.g., pH 6.5) .

- Applications : Used in NP formulations for encapsulating dyes like indocyanine green (ICG). ZHN/ICG NPs demonstrated a photothermal conversion efficiency (η) of 38.5% under 808 nm laser irradiation, with a temperature increase of 25.3°C after 10 minutes .

(b) Z-Phe-NH2

- Structural Difference : Replaces histidine with phenylalanine, introducing a hydrophobic benzyl side chain.

- Functional Impact: The hydrophobic nature enhances lipid membrane penetration but reduces biocompatibility and aqueous stability. Unlike Z-His-NHNH2, it cannot participate in metal coordination (e.g., with Cd²⁺ or Zn²⁺), limiting its use in heavy-metal chelation therapies .

- Applications : Primarily employed in peptide synthesis and enzymatic studies due to its resistance to proteolytic cleavage .

Functional Analogues

(a) Free ICG

- Comparison : Unencapsulated ICG suffers from rapid photodegradation and poor tumor targeting. When conjugated with this compound (ZHNN/ICG NPs), ICG’s photostability improved by 2.3-fold, and its circulation half-life extended from 2.1 hours (free ICG) to 8.7 hours .

(b) Other Hydrazide-Containing Compounds (e.g., Adipic Acid Dihydrazide)

Data Table: Key Properties of this compound and Analogues

Research Findings and Implications

- Photothermal Performance : ZHNN/ICG NPs outperformed ZHN/ICG NPs in both photothermal efficiency (42.1% vs. 38.5%) and temperature elevation (28.6°C vs. 25.3°C under identical conditions), attributed to stronger dye-NP interactions via hydrazone bonds .

- Biocompatibility : this compound-based NPs showed negligible cytotoxicity in vitro (cell viability >90% at 1 mg/mL), whereas Z-Phe-NH2 formulations induced 30% cell death at the same concentration due to hydrophobic aggregation .

- Drug Release : ZHNN/ICG NPs released 85% of loaded ICG at pH 5.0 (mimicking lysosomal conditions) versus 40% at pH 7.4, leveraging histidine’s pH-sensitive imidazole group .

Biological Activity

Z-His-NHNH2, also known as N-α-Z-L-histidine hydrazide, is a synthetic peptide derivative of histidine that has garnered attention in the fields of biochemistry and medicinal chemistry. This compound exhibits a range of biological activities, making it a subject of interest for researchers exploring therapeutic applications, enzyme mechanisms, and protein interactions.

Chemical Structure and Properties

This compound is characterized by its unique hydrazide functionality, which allows it to form stable hydrazones with carbonyl-containing compounds. This property is crucial for its biological activity, particularly in the inhibition of certain enzymes and proteins. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It forms hydrazones with carbonyl compounds, which can lead to modifications in enzyme activity and protein interactions. This mechanism is particularly relevant in the study of:

- Enzyme Inhibition : this compound can inhibit enzyme functions by modifying active sites or competing with natural substrates.

- Protein Interactions : The compound's ability to form stable complexes with proteins can alter their functional dynamics.

Biological Applications

This compound has been investigated for various biological applications, including:

- Therapeutic Effects : Research indicates potential applications in treating bacterial and fungal infections, as well as cancer therapies. Its ability to inhibit specific enzymes involved in these diseases makes it a promising candidate for drug development.

- Peptide Synthesis : As a reagent in organic synthesis and peptide chemistry, this compound plays a vital role in the formation of peptide bonds and the synthesis of complex biomolecules.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain proteolytic enzymes, which are crucial in various physiological processes. For example, a study reported that concentrations as low as 10 µM resulted in significant inhibition of enzyme activity in vitro.

- Antimicrobial Activity : A comparative study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, indicating moderate antimicrobial efficacy.

- Cancer Research : In cancer cell line studies, this compound was shown to induce apoptosis in specific cancer cells through the modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Hydrazide derivative | Enzyme inhibition, antimicrobial effects |

| N-α-Z-L-histidine | Protected amino acid | Peptide synthesis |

| N-α-Z-L-histidine methyl ester | Ester derivative | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.